2-fluoro-N-[1-(furan-2-yl)ethyl]aniline

Lipophilicity Physicochemical Properties Drug Design

2-Fluoro-N-[1-(furan-2-yl)ethyl]aniline is a secondary aniline derivative bearing a 2-fluorophenyl group and a chiral 1-(furan-2-yl)ethyl substituent. The compound (C₁₂H₁₂FNO, MW 205.23 g/mol) is supplied as a research chemical with typical purity ≥95% and is primarily employed as a synthetic building block in medicinal chemistry and agrochemical discovery.

Molecular Formula C12H12FNO
Molecular Weight 205.23 g/mol
Cat. No. B13208850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-[1-(furan-2-yl)ethyl]aniline
Molecular FormulaC12H12FNO
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESCC(C1=CC=CO1)NC2=CC=CC=C2F
InChIInChI=1S/C12H12FNO/c1-9(12-7-4-8-15-12)14-11-6-3-2-5-10(11)13/h2-9,14H,1H3
InChIKeyLAXAIGCKBINYPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-N-[1-(furan-2-yl)ethyl]aniline (CAS 1019482-48-4) – Core Chemical Identity and Procurement-Relevant Characteristics


2-Fluoro-N-[1-(furan-2-yl)ethyl]aniline is a secondary aniline derivative bearing a 2-fluorophenyl group and a chiral 1-(furan-2-yl)ethyl substituent . The compound (C₁₂H₁₂FNO, MW 205.23 g/mol) is supplied as a research chemical with typical purity ≥95% and is primarily employed as a synthetic building block in medicinal chemistry and agrochemical discovery . Its structural features—a hydrogen-bond-donating secondary amine, a fluorine atom capable of modulating lipophilicity and metabolic stability, and a furan ring amenable to further functionalization—distinguish it from simpler aniline scaffolds and position it as a versatile late-stage diversification intermediate [1].

1
Fragment-to-lead synthesis with chiral furan-2-yl ethylamine scaffold and modifiable 2-fluoroaniline handle
2
Medicinal chemistry SAR programs requiring systematic exploration of fluorine electronic and steric effects
3
Agrochemical discovery campaigns leveraging furan-functionalized aniline cores for bioisosteric replacement studies

Why Structural Analogs of 2-Fluoro-N-[1-(furan-2-yl)ethyl]aniline Cannot Be Interchanged Without Risk


The N-[1-(furan-2-yl)ethyl]aniline scaffold is shared by several commercially available analogs that differ only in the substituent on the aniline ring (e.g., 2-Cl, 4-Cl, 2-Et, 4-Et, or unsubstituted) . However, even a single atom change from fluorine to hydrogen or chlorine profoundly alters lipophilicity (ΔlogP), electronic character (Hammett σ), metabolic vulnerability, and target-binding geometry [1]. Because this compound is most often used as a key intermediate in structure–activity relationship (SAR) studies or as a fragment for drug discovery, substituting a close analog without verifying the impact on the downstream biological or physicochemical profile can invalidate an entire synthetic campaign [2]. The quantitative evidence below demonstrates that 2-fluoro substitution confers measurable differences in molecular properties that are directly relevant to scientific selection.

!
Lipophilicity shift (ΔlogP ~+0.5) over non-fluorinated analog may alter membrane permeability profile and assay partitioning
!
Aniline basicity reduction (ΔpKa ~−0.8) versus unsubstituted parent alters nucleophilicity in coupling reactions and target hydrogen-bonding capacity
!
Metabolic liability profile diverges from 2-Cl analog (reductive dehalogenation absent for C–F bond) and 2-Et analog (steric bulk not introduced)

Quantitative Differentiation Evidence for 2-Fluoro-N-[1-(furan-2-yl)ethyl]aniline Versus Closest Analogs


Lipophilicity Modulation: Calculated logP Difference Between 2-Fluoro and Non-Fluorinated Analog

The 2-fluoro substituent significantly increases lipophilicity relative to the non-fluorinated parent. Using a consensus logP model (XLogP3, PubChem), 2-fluoro-N-[1-(furan-2-yl)ethyl]aniline exhibits a predicted logP of 2.9, compared to 2.4 for the unsubstituted analog N-[1-(furan-2-yl)ethyl]aniline (CAS 105906-46-5) [1]. This ΔlogP of +0.5 is consistent with the well-established lipophilicity-enhancing effect of aryl fluorine substitution and translates into improved membrane permeability potential [2].

Lipophilicity Modulation
Class-level inference
ΔlogP = +0.5
2-Fluoro (XLogP3 2.9) vs. non-fluorinated (XLogP3 2.4)
Supports cell-permeability screening context
Consensus prediction only; no experimental logP for target compound
Lipophilicity Physicochemical Properties Drug Design

Electronic Effect: Hammett σ Meta Parameter for 2-Fluoro Substitution Guides Reactivity and Binding

The 2-fluoro substituent exerts a strong electron-withdrawing inductive effect (Hammett σ_m = 0.34) while donating electron density through resonance (σ_p = –0.07) [1]. In contrast, the non-fluorinated analog carries only a hydrogen atom (σ = 0), and the 2-chloro analog (σ_m = 0.37) has a similar inductive withdrawal but a larger van der Waals radius, which alters steric interactions . This precise electronic tuning can modulate the basicity of the aniline nitrogen (calculated pKa of conjugate acid ≈ 3.8 for the 2-fluoro derivative versus ≈ 4.6 for the unsubstituted analog) [1], directly affecting nucleophilicity in downstream coupling reactions and hydrogen-bond-acceptor strength in biological targets.

Electronic Effect
Class-level inference
σ_m = 0.34; pKa ≈ 3.8
Unsubstituted analog σ_m = 0, pKa ≈ 4.6; 2-Cl σ_m = 0.37, pKa ≈ 3.5
Reported electronic tuning context
Literature Hammett constants; pKa estimated via SPARC calculator
Electronic Effects Hammett Constants Structure–Activity Relationships

Metabolic Stability: Fluorine Blocking of Oxidative Metabolism at the 2-Position

The 2-fluoro substituent blocks a primary site of cytochrome P450-mediated aromatic hydroxylation. In model aniline systems, 2-fluoroaniline exhibits a human liver microsome half-life (t₁/₂) of >120 min, whereas unsubstituted aniline shows t₁/₂ ≈ 40 min under identical conditions [1]. Although direct microsomal stability data for the full N-[1-(furan-2-yl)ethyl] series are not publicly available, the trend is class-consistent: 2-fluoro substitution on anilines consistently improves metabolic stability by a factor of 2–5× over the non-fluorinated parent [2]. The 2-chloro analog, while also blocking oxidation, introduces a heavier halogen that can undergo reductive dehalogenation, creating a distinct metabolic liability not shared by the C–F bond [3].

Metabolic Stability
Class-level inference
≥3-fold t₁/₂ increase
2-Fluoro extrapolated t₁/₂ > 120 min vs. unsubstituted ≈ 40 min in human liver microsomes
Supports metabolic soft-spot blocking context
Extrapolated from 2-fluoroaniline model; no direct measurement on target compound
Metabolic Stability Cytochrome P450 In Vitro ADME

Antifungal Activity Benchmark: 2-Furyl Aniline Scaffold Provides Baseline MIC Against Trichophyton rubrum

The core 2-furyl N-substituted aniline scaffold has demonstrated antifungal activity in standardized broth microdilution assays. In the Kouznetsov et al. (2008) study, structurally related N-aryl-N-[1-(furan-2-yl)ethyl]amines exhibited MIC values of 3.12–6.25 µg/mL against Trichophyton rubrum [1]. While the 2-fluoro derivative was not explicitly included in that publication, the data establish a class-level activity baseline for the scaffold. The 2-fluoro substituent is expected to modulate this activity through logP-driven permeability enhancement and electronic effects on target binding, but direct head-to-head comparison data against the non-fluorinated analog in the same assay are not yet available in the public domain.

Antifungal Activity Benchmark
Supporting evidence
MIC 3.12–6.25 µg/mL
Scaffold benchmark against T. rubrum (broth microdilution, CLSI M38-A)
Supports antifungal screening context
Scaffold-level data; 2-fluoro derivative not directly measured in published assay
Antifungal Activity Dermatophytes Scaffold Validation

Optimal Application Scenarios for 2-Fluoro-N-[1-(furan-2-yl)ethyl]aniline Based on Quantitative Differentiation Evidence


Fragment-to-Lead Optimization Requiring Tuned Lipophilicity for CNS Penetration

When a medicinal chemistry program demands a fragment with CNS-permeable logP (2–4) and minimal molecular weight, the 2-fluoro derivative provides a +0.5 logP advantage over the non-fluorinated analog without exceeding MW 205 [1]. This precisely maps to the CNS drug space (logP 2–4, MW < 400), making it a superior choice for blood-brain barrier penetration studies compared to the less lipophilic parent or the heavier 2-chloro analog.

Metabolic Soft-Spot Blocking in Lead Series Without Added Steric Bulk

In lead series where metabolic profiling reveals rapid oxidative clearance at the aniline para-position, 2-fluoro substitution eliminates this soft spot while adding only 18 Da of molecular weight [2]. The alternative 2-chloro substitution introduces reductive dehalogenation liability, and the 2-ethyl analog adds significant steric bulk that can disrupt target-binding geometry. The 2-fluoro compound thus represents the optimal balance of metabolic stabilization and molecular recognition preservation.

Electrophilic Coupling Reactions Requiring Controlled Aniline Nucleophilicity

For synthetic sequences involving N-acylation, sulfonylation, or reductive amination, the reduced basicity of the 2-fluoro aniline nitrogen (estimated pKa ≈ 3.8 vs. ≈ 4.6 for unsubstituted) [3] enables chemoselective coupling in the presence of more basic amine functionalities. This reactivity differential is not achievable with 4-substituted analogs, where the electronic effect is attenuated by distance, making the 2-fluoro derivative uniquely suited for orthogonal protecting-group-free synthesis strategies.

Antifungal SAR Expansion Leveraging a Validated Pharmacophore

The 2-furyl aniline scaffold has established antifungal activity (MIC 3.12–6.25 µg/mL against T. rubrum) [4]. The 2-fluoro analog serves as a privileged starting point for systematic antifungal SAR exploration, where the fluorine atom can be sequentially replaced by other substituents to map pharmacophoric requirements. Its commercial availability at 95% purity enables rapid, reproducible analog synthesis without the need for custom de novo construction of the core scaffold.

Application
Selection Property
Validation Focus
Fragment-to-lead CNS penetration studies
Fluorine-mediated logP tuning
Experimental logP and permeability assay confirmation
Lead series metabolic stability optimization
2-Fluoro metabolic soft-spot blocking
Microsomal t₁/₂ and CYP phenotyping for the specific scaffold
Chemoselective coupling with reduced aniline nucleophilicity
Electron-withdrawing effect on nitrogen basicity
Comparative reaction yields versus unsubstituted and 2-Cl analogs
Antifungal SAR expansion from a privileged scaffold
Validated 2-furyl aniline pharmacophore
Head-to-head MIC determination for 2-fluoro derivative against dermatophyte panel

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